4,5-Dichloro-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a chemical compound that serves as a core structure for the synthesis of various functionalized pyrimidine derivatives. These derivatives are of significant interest due to their potential applications in life sciences and their role as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of halogenated pyrimidines as scaffolds. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines is achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines leads to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as NMR spectroscopy and X-ray structural analysis. For example, the structure of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones was confirmed by these methods . The crystal structure of new antibacterial agents, 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, was also determined, revealing the presence of two conformers in one of the compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic aromatic substitution, and reactions with nucleophiles. For instance, a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones were prepared by the cyclocondensation of N-acylimines of hexafluoroacetone and 6-aminouracils . The reactions of chlorinated pyrimidine-2,4(3H,5H)-diones with nucleophiles were also investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, compounds with electron-donating groups display strong emission solvatochromism, which suggests the formation of an intramolecular charge-separated emitting state . The solvatochromic behavior of these compounds depends on solvent polarity and hydrogen bonding parameters . Additionally, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of certain pyrimidine derivatives may stabilize sterically unfavourable conformations .
Safety And Hazards
Future Directions
Trifluoromethylpyridines, a related class of compounds, are widely used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been approved. Many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
4,5-dichloro-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXFPPHNGJCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476613 |
Source
|
Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
141602-36-0 |
Source
|
Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.